molecular formula C8H8BrNO2 B2852216 Methyl 2-(4-bromopyridin-2-yl)acetate CAS No. 1354021-08-1

Methyl 2-(4-bromopyridin-2-yl)acetate

Cat. No.: B2852216
CAS No.: 1354021-08-1
M. Wt: 230.061
InChI Key: URIFFMIHLPERQQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromopyridin-2-yl)acetate: is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its bromine substitution at the 4-position of the pyridine ring and the ester functional group at the 2-position. It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-bromopyridin-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of 4-bromo-2-methylpyridine with dimethyl carbonate in the presence of a strong base such as lithium diisopropylamide (LDA). The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at low temperatures (around -70°C) to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-bromopyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Use oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Employ reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products:

    Substitution Reactions: Yield substituted pyridine derivatives.

    Oxidation and Reduction Reactions: Produce alcohols, carboxylic acids, or other functionalized derivatives.

    Coupling Reactions: Result in biaryl compounds or other complex structures.

Scientific Research Applications

Methyl 2-(4-bromopyridin-2-yl)acetate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the synthesis of bioactive molecules and as a precursor in the development of enzyme inhibitors.

    Medicine: It plays a role in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

    Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromopyridin-2-yl)acetate depends on its application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds. The bromine atom facilitates these reactions by providing a good leaving group, while the ester group can participate in further functionalization .

Comparison with Similar Compounds

  • Methyl 2-(3-bromopyridin-2-yl)acetate
  • Methyl 2-(6-methylpyridin-2-yl)acetate
  • Methyl 2-(5-methylpyridin-2-yl)acetate

Comparison: Methyl 2-(4-bromopyridin-2-yl)acetate is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain coupling reactions and synthetic pathways, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 2-(4-bromopyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-7-4-6(9)2-3-10-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIFFMIHLPERQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-bromo-2-methylpyridine (1 g, 5.8 mmol) in 15 mL of anhydrous THF was added LDA (9.2 mL, 2M) dropwise at −70, stirred for 30 min dimethyl carbonate (630 mg, 7.0 mmol) was added dropwise to the above solution. After stirring for another 1 h, LC-MS found the reaction finished. It was quenched by Sat. NH4Cl solution and extracted with EtOAc. The organic layer was separated and evaporated under reduced pressure. The crude product was purified by a standard method to give desired product. LC-MS: m/z (M+H) 231.1.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
630 mg
Type
reactant
Reaction Step Three

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